2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
Preparation Methods
The synthesis of WAY-300385 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
WAY-300385 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-300385 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of shikimate kinase and its effects on metabolic pathways.
Biology: Employed in research to understand the role of shikimate kinase in Mycobacterium tuberculosis and its potential as a target for new antibiotics.
Medicine: Investigated for its potential use in the development of new treatments for tuberculosis.
Mechanism of Action
WAY-300385 exerts its effects by inhibiting the enzyme shikimate kinase, which is involved in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria. By inhibiting shikimate kinase, WAY-300385 disrupts the production of these amino acids, ultimately leading to the death of the bacterial cells .
Properties
Molecular Formula |
C13H15N3O2S2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H15N3O2S2/c1-16-12(18)10-7-4-2-3-5-8(7)20-11(10)15-13(16)19-6-9(14)17/h2-6H2,1H3,(H2,14,17) |
InChI Key |
KHMSSUQQKBQPES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)N)SC3=C2CCCC3 |
Origin of Product |
United States |
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